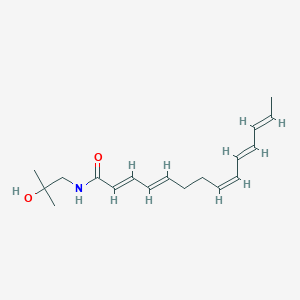
Hydroxy-gamma-Sanshool
Overview
Description
Hydroxy-gamma-Sanshool is a naturally occurring alkylamide found in the plant Zanthoxylum bungeanum, commonly known as Sichuan pepper. This compound is known for its unique tingling and numbing sensation when consumed, which is a characteristic feature of Sichuan pepper. This compound has garnered significant interest due to its potential pharmacological properties, including its effects on the nervous system and its potential therapeutic applications .
Mechanism of Action
Target of Action
Hydroxy-gamma-Sanshool, a compound found in Zanthoxylum bungeanum, has been identified to interact with several key targets. The primary targets include the mammalian target of rapamycin (mTOR) pathway and the cannabinoid 1 (CB1) receptor . The mTOR pathway plays a crucial role in cell growth, proliferation, and survival, while the CB1 receptor is involved in various physiological processes including pain sensation, mood, and memory.
Mode of Action
This compound has been found to activate the mTOR pathway , thereby improving the metabolism of diabetic rats . Additionally, it acts as an antagonist of the CB1 receptor , suggesting its potential therapeutic use in the treatment of type-1 diabetes .
Biochemical Pathways
The activation of the mTOR pathway by this compound leads to a cascade of biochemical reactions that ultimately improve the metabolism of diabetic rats . On the other hand, its antagonistic action on the CB1 receptor can influence the endocannabinoid system, which plays a role in a variety of physiological processes.
Pharmacokinetics
It’s known that the compound has a strong inhibitory effect on cyp2c9 and cyp2d6, key enzymes involved in drug metabolism . This suggests that this compound could potentially interact with other drugs metabolized by these enzymes, affecting their bioavailability.
Result of Action
The activation of the mTOR pathway and antagonism of the CB1 receptor by this compound result in improved metabolism in diabetic rats and potential therapeutic effects in type-1 diabetes . Other pharmacological effects of this compound have been discovered, such as anesthesia and gastrointestinal regulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in Zanthoxylum bungeanum is very low (less than 0.01%) , suggesting that its efficacy could be affected by the availability and concentration of the compound in the environment
Biochemical Analysis
Biochemical Properties
Hydroxy-gamma-Sanshool plays a significant role in biochemical reactions, particularly in the modulation of ion channels and receptors. It interacts with several biomolecules, including the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1 . These interactions lead to the activation of these channels, which are involved in the sensation of pain and temperature. Additionally, this compound has been shown to inhibit tandem pore domain potassium channels such as KCNK3, KCNK9, and KCNK18 . This inhibition is believed to contribute to its unique sensory effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism . This activation can improve metabolic functions, as observed in studies involving diabetic rats . This compound also affects gastrointestinal cells by promoting intestinal motility and blood flow, which can aid in gastrointestinal regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific ion channels and receptors. It acts as an agonist at the TRPV1 and TRPA1 channels, leading to their activation and subsequent sensory effects . Additionally, this compound inhibits potassium channels, which alters the electrical properties of neurons and contributes to its numbing sensation . These molecular interactions highlight the compound’s ability to modulate sensory perception and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure to certain conditions. Studies have shown that this compound can maintain its bioactivity for extended periods when stored properly . Degradation can occur under harsh conditions, leading to a reduction in its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the regulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve metabolic functions and enhance gastrointestinal motility . At higher doses, this compound can exhibit toxic effects, including gastrointestinal discomfort and potential neurotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid and amino acid metabolism. It has been shown to interact with enzymes such as cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP2D6, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites, contributing to the compound’s overall bioactivity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the gastrointestinal tract, where it exerts its effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . These properties determine the localization and concentration of this compound within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is known to localize in the plasma membrane, where it interacts with ion channels and receptors . Additionally, this compound can be found in intracellular compartments, such as the endoplasmic reticulum, where it may influence protein synthesis and folding . These localization patterns are directed by specific targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-gamma-Sanshool can be synthesized through a multi-step process. One of the key synthetic routes involves the Wittig reaction of ylides with ethyl 4-oxobut-2-enoate and (2E,4E)-hex-2,4-dienal to construct the carbon skeleton. The 2E,4Z-isomer in ethyl 8-hydroxyocta-2,4-dienoate can be isomerized to the desired 2E,4E-isomer using iodine as a catalyst. The final product, this compound, is obtained through a condensation reaction with 1-amino-2-methylpropan-2-ol catalyzed by HBTU .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of intermediates through crystallization and the use of catalysts to achieve high yields. The industrial synthesis avoids the use of unstable intermediates and employs simple work-up procedures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-gamma-Sanshool undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Hydroxy-gamma-Sanshool has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of alkylamides on chemical reactivity and stability.
Comparison with Similar Compounds
- Alpha-Sanshool
- Beta-Sanshool
- Gamma-Sanshool
- Delta-Sanshool
Uniqueness: Hydroxy-gamma-Sanshool is unique due to its hydroxyl group, which imparts distinct chemical and sensory properties. Unlike other sanshools, this compound has been shown to activate specific molecular pathways, making it a potential candidate for therapeutic applications .
Properties
IUPAC Name |
(2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8-,13-12+,15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPPMKFSMRODIQ-JDXPBYPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the isolation of Hydroxy-gamma-Sanshool?
A1: The research paper focuses on identifying various compounds present in Central and South American Zanthoxylum species []. The researchers successfully isolated this compound, an aliphatic unsaturated amide, alongside other compounds like lignans, terpenes, and an alkaloid [].
Q2: How was the structure of this compound determined?
A2: The researchers primarily utilized techniques like ¹H-NMR, ¹³C-NMR, and mass spectroscopy to elucidate the structure of this compound and other isolated compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252471.png)




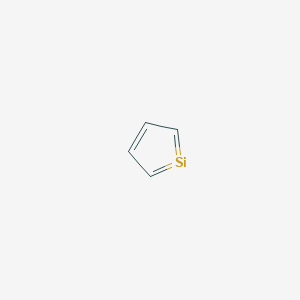
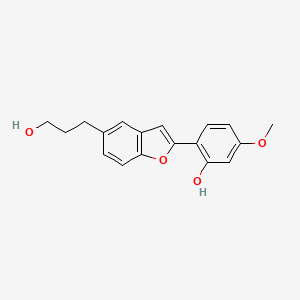


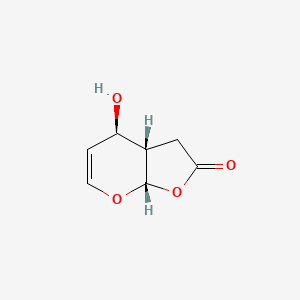
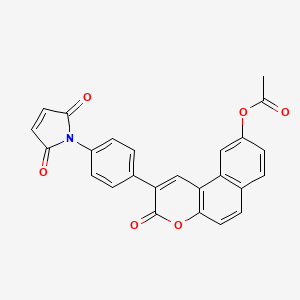

![diethyl-[2-[[(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B1252488.png)
